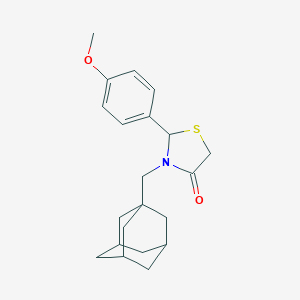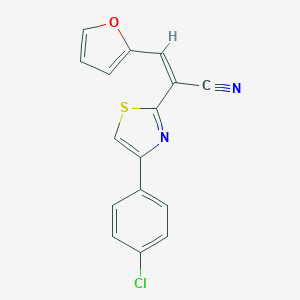
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile, or CFT, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving enzymatic reactions, protein-ligand interactions, and cell-based assays. CFT is a small molecule, making it ideal for use in a variety of laboratory settings. Furthermore, its structure allows for a range of modifications that can be used to further customize its properties for specific applications.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound has been a subject of interest in various chemical synthesis and structural analysis studies. It is used in the synthesis of derivatives through reduction processes, showing the versatility of its chemical structure for further modification. For instance, the reduction of related acrylonitriles with lithium aluminum hydride has led to the production of (Z)-1-amino derivatives, highlighting potential pathways for the creation of new chemical entities with varied biological activities (Frolov et al., 2005).
Photovoltaic Applications
Research has extended into the exploration of its photovoltaic applications, indicating its potential use as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties have been thoroughly investigated, demonstrating its capability to enhance the performance of solar energy devices (Kazici et al., 2016).
Anticancer Properties
Additionally, derivatives of this compound have been synthesized and tested for their anticancer properties. Screening within the framework of the National Cancer Institute's Developmental Therapeutic Program has found that certain derivatives exhibit moderate anticancer activity, particularly against breast cancer cell lines, suggesting a potential therapeutic application for these compounds (Matiichuk et al., 2022).
Photophysical Properties
The compound and its derivatives also present interesting photophysical properties. Studies on novel biphenyl derivatives containing furan and thiophene groups have been conducted, focusing on their UV-Vis absorption and photoluminescence spectra. These investigations contribute to the understanding of the compound's suitability for applications in optoelectronic devices (Li et al., 2010).
Antinociceptive and Anti-inflammatory Properties
Research into the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, which share a structural similarity with the compound , indicates potential for the development of new pain and inflammation management therapies. These studies have identified compounds with significant activities, highlighting the compound's framework as a valuable scaffold for pharmaceutical development (Selvam et al., 2012).
properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLOVKQZLNMIO-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

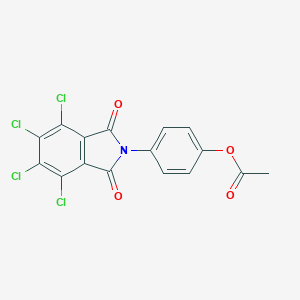
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-phenoxypropanohydrazide](/img/structure/B377727.png)
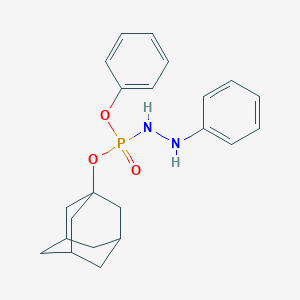
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,2-dimethyl-1-phenylpropylidenecarbamate](/img/structure/B377731.png)
![4-[(2,6-dichloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B377733.png)
![N-(2-chlorobenzylidene)-N-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}amine](/img/structure/B377736.png)
![4-Chlorobenzaldehyde [4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377739.png)
![5-ethoxy-2-[({4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}imino)methyl]phenol](/img/structure/B377740.png)
![Diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B377741.png)
![4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate](/img/structure/B377744.png)
![O-methyl bis[3-(4-bromobenzylidene)-2-(4-morpholinyl)-1-cyclopenten-1-yl]phosphinothioate](/img/structure/B377746.png)
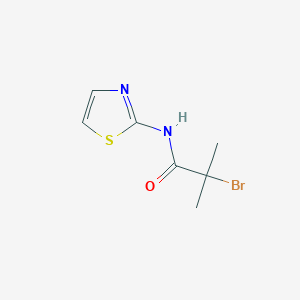
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B377750.png)
